

Physicochemical Properties of 2,6-Difluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Difluoro-3-methylbenzylamine

Cat. No.: B1304717

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The following table summarizes the key physicochemical properties of **2,6-Difluoro-3-methylbenzylamine**.

Property	Value	Source
Molecular Formula	C ₈ H ₉ F ₂ N	[1] [2] [3] [4]
Molecular Weight	157.16 g/mol	[1] [2] [4]
Boiling Point	194.5 °C	[1]
Density	1.171 g/cm ³	[1]
Predicted XLogP	1.3	[3]
CAS Number	261763-42-2	[1] [2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[\[5\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (one end sealed)[6]
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the sample of **2,6-Difluoro-3-methylbenzylamine** is completely dry.[7] Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[6] This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.[7]
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[7]
- Heating and Observation: Heat the sample rapidly at first to determine an approximate melting range. Allow the apparatus to cool and then perform a second determination with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.[8]

Apparatus:

- Thiele tube[8][9]

- Small test tube
- Capillary tube (one end sealed)[9]
- Thermometer
- Heat-resistant oil (e.g., mineral oil)
- Bunsen burner or hot plate[10]

Procedure:

- Sample Preparation: Place a few milliliters of **2,6-Difluoro-3-methylbenzylamine** into the small test tube.[10]
- Capillary Inversion: Insert the capillary tube, sealed end up, into the liquid in the test tube.[8][9]
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[9]
- Heating: Immerse the assembly in the Thiele tube containing the heating oil, ensuring the oil level is above the sample level.[9] Gently heat the side arm of the Thiele tube.[8][9]
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[8] Continue heating until a continuous and rapid stream of bubbles is observed.
- Data Recording: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[8][9]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of an ionizable compound.[11]

Apparatus:

- Calibrated pH meter and electrode[12]
- Buret
- Magnetic stirrer and stir bar
- Beaker or reaction vessel
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[12]

Procedure:

- Sample Preparation: Prepare a solution of **2,6-Difluoro-3-methylbenzylamine** of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system).[12] To maintain constant ionic strength, a salt like KCl can be added.[12]
- Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Titration: Since the compound is a benzylamine (a weak base), it will be titrated with a standardized strong acid (e.g., 0.1 M HCl). Add the acid in small, precise increments from the buret.[12]
- pH Measurement: After each addition of titrant, allow the pH reading to stabilize before recording it.[12]
- Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the midpoint of the steep inflection in the curve.[13]

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for experimentally determining the octanol-water partition coefficient (LogP).[14][15]

Apparatus:

- Separatory funnel or vials
- Mechanical shaker or rotator
- Centrifuge (optional)
- Analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer)
- n-Octanol and water (or a suitable buffer like PBS at pH 7.4)[16]

Procedure:

- Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.[17]
- Partitioning: Accurately weigh a small amount of **2,6-Difluoro-3-methylbenzylamine** and dissolve it in one of the pre-saturated phases. Add a known volume of this solution to a known volume of the other pre-saturated phase in a separatory funnel or vial.[18]
- Equilibration: Shake the mixture for a sufficient time (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[16]
- Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.
- Concentration Analysis: Carefully withdraw a sample from each phase and determine the concentration of the compound in both the n-octanol (C_{oct}) and aqueous (C_{aq}) layers using a suitable analytical technique.[18]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: $P = C_{\text{oct}} / C_{\text{aq}}$. The LogP is the base-10 logarithm of this value: $\text{LogP} = \log_{10}(P)$. [15]

Aqueous Solubility Determination

This protocol determines the maximum amount of a solute that can dissolve in a solvent at a given temperature.[19]

Apparatus:

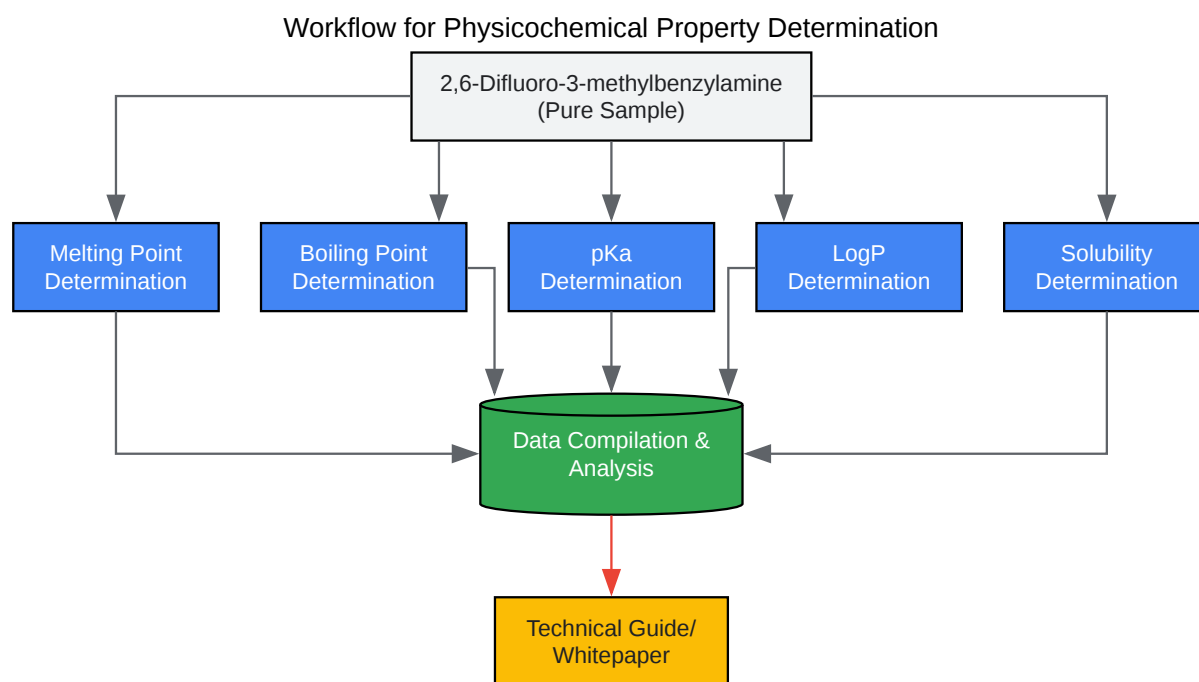
- Test tubes or vials with stoppers
- Balance
- Spatula
- Constant temperature bath or shaker[\[19\]](#)
- Filtration device (e.g., syringe filter)
- Analytical instrument for concentration measurement (e.g., HPLC)

Procedure:

- **Sample Preparation:** Add an excess amount of solid **2,6-Difluoro-3-methylbenzylamine** to a known volume of water in a vial. The excess solid ensures that a saturated solution is formed.
- **Equilibration:** Seal the vial and place it in a constant temperature bath or shaker.[\[19\]](#) Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** After equilibration, allow the undissolved solid to settle.
- **Sampling and Filtration:** Carefully withdraw an aliquot of the supernatant (the saturated solution), taking care not to disturb the solid. Immediately filter the sample to remove any undissolved microcrystals.
- **Analysis:** Dilute the filtered sample with a suitable solvent and determine its concentration using a validated analytical method.
- **Calculation:** The measured concentration of the saturated solution represents the aqueous solubility of the compound at that specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physicochemical properties of **2,6-Difluoro-3-methylbenzylamine**.



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Caption: Experimental workflow for physicochemical property analysis.

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- To cite this document: BenchChem. [Physicochemical Properties of 2,6-Difluoro-3-methylbenzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304717#physicochemical-properties-of-2-6-difluoro-3-methylbenzylamine]

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